Ciprofibrate D6
Description
Ciprofibrate D6 (CAS: 2070015-05-1) is a deuterium-labeled analog of ciprofibrate, a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist used primarily in research settings to study lipid metabolism and drug pharmacokinetics . Its molecular formula is C₁₃H₈D₆Cl₂O₃ (MW: 295.19), with six deuterium atoms replacing hydrogen atoms, enhancing its stability in metabolic studies. This compound retains the pharmacological activity of its parent compound, which includes reducing triglycerides (TG), increasing high-density lipoprotein cholesterol (HDL-C), and modulating atherogenic lipoprotein subclasses .
Properties
Molecular Formula |
C13H8D6Cl2O3 |
|---|---|
Molecular Weight |
295.19 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ciprofibrate belongs to the fibrate class of hypolipidemic agents. Below, it is compared with other fibrates (gemfibrozil, bezafibrate) and PPAR-α agonists (Wy-14,643, pterostilbene) in terms of efficacy, safety, pharmacokinetics, and molecular properties.
Efficacy in Lipid Management
Pharmacokinetic Properties
- Ciprofibrate D6 : Soluble in DMSO; stable at -20°C for 1 month. Deuterium labeling reduces metabolic degradation, making it ideal for tracer studies .
- Enantiomeric Resolution: Ciprofibrate’s chiral 2,2-dichlorocyclopropylbenzene moiety requires specialized HPLC methods for enantiomer separation, unlike non-chiral fibrates like gemfibrozil .
Structural and Molecular Differences
- Ciprofibrate vs. Gemfibrozil : Ciprofibrate’s dichlorocyclopropyl group enhances PPAR-α binding affinity, whereas gemfibrozil’s methylpentyl chain favors TG-lowering via lipoprotein lipase activation .
Mechanisms of Action
- PPAR-α Activation : Ciprofibrate upregulates fatty acid β-oxidation enzymes (e.g., acyl-CoA oxidase) and downregulates SR-BI (scavenger receptor B1), exacerbating hypercholesterolemia in apoE-deficient mice .
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